REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.Cl.[CH3:9][N:10]1[CH:14]=[C:13]([NH2:15])[C:12]([CH3:16])=[N:11]1.C([O-])(=O)C.[K+]>CCOC(C)=O>[CH3:9][N:10]1[CH:14]=[C:13]([NH:15][C:5](=[O:7])[CH3:6])[C:12]([CH3:16])=[N:11]1 |f:1.2,3.4|
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Name
|
|
Quantity
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27.2 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
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Cl.CN1N=C(C(=C1)N)C
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Name
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potassium acetate
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Quantity
|
7.98 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
250 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Type
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CUSTOM
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Details
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The suspension was stirred for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the insoluble was removed by filtration
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Type
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CUSTOM
|
Details
|
After evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
the resulting crude material was purified by chromatography on silica gel eluting with 0% to 10% of MeOH in DCM
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Type
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CUSTOM
|
Details
|
After evaporation of the solvent
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Type
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CUSTOM
|
Details
|
the residue was triturated in Et2O
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Type
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FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
CN1N=C(C(=C1)NC(C)=O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |